Cas no 100634-16-0 (abierixin)

abierixin structure
abierixin structure
Product Name:abierixin
CAS-nummer:100634-16-0
MF:C40H68O11
MW:724.973g/mol
CID:167889
PubChem ID:6436252
Update Time:2024-02-29

abierixin Chemische en fysische eigenschappen

Naam en identificatie

    • Nigericin,3,7-deepoxy-2,3-didehydro-7-hydroxy- (9CI)
    • abierixin
    • (2E)-7-hydroxy-8-(2-{5'-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyltetrahydro-2H-pyran-2-yl]-2,3'-dimethyloctahydro-2,2'-bifuran-5-yl}-9-methoxy-2,4,10-trimethyl-1,6-dioxaspiro[4.5]dec-7-yl)-2,4-dimethyloct-2-enoic acid
    • Nigericin, 3,7-deepoxy-2,3-didehydro-7-hydroxy-
    • 3-O,7-Seco-3-deoxy-2,3-didehydro-7-hydroxynigericin
    • CID 101981704
    • Nigericin, 3,7-deepoxy-2,3-didehydro-7-hydroxy- (9CI)
    • 100634-16-0
    • (E)-7-hydroxy-8-[2-[5-[5-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4-dimethyloct-2-enoic acid
    • Inchi: 1S/C40H68O11/c1-22(15-25(4)36(43)44)11-12-29(42)18-30-19-31(46-10)28(7)40(48-30)27(6)20-38(9,51-40)33-13-14-37(8,49-33)35-24(3)17-32(47-35)34-23(2)16-26(5)39(45,21-41)50-34/h15,22-24,26-35,41-42,45H,11-14,16-21H2,1-10H3,(H,43,44)/b25-15+/t22-,23-,24-,26+,27+,28+,29+,30+,31+,32+,33+,34-,35+,37-,38-,39-,40+/m0/s1
    • InChI-sleutel: JQESXHYTUWEFCM-IIGMHIQOSA-N
    • LACHT: O1[C@@]2([C@H](C)[C@@H](C[C@@H](C[C@@H](CC[C@@H](/C=C(/C(=O)O)\C)C)O)O2)OC)[C@H](C)C[C@@]1(C)[C@H]1CC[C@@](C)([C@H]2[C@@H](C)C[C@H]([C@@H]3[C@@H](C)C[C@@H](C)[C@@](CO)(O)O3)O2)O1

Berekende eigenschappen

  • Exacte massa: 724.476
  • Monoisotopische massa: 724.476
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 4
  • Aantal waterstofbondacceptatoren: 11
  • Zware atoomtelling: 51
  • Aantal draaibare bindingen: 12
  • Complexiteit: 1240
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 17
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 153
  • XLogP3: 5.3

Experimentele eigenschappen

  • Dichtheid: 1.18
  • Kookpunt: 801.3°Cat760mmHg
  • Vlampunt: 233.6°C
  • Brekindex: 1.546
  • pka: 4.92±0.19(Predicted)
Aanbevolen leveranciers
Shanghai Bent Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Amadis Chemical Company Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Amadis Chemical Company Limited
Nanjing jingzhu bio-technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Wuhan ChemNorm Biotech Co.,Ltd.